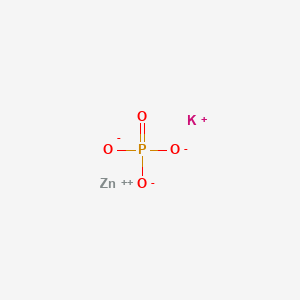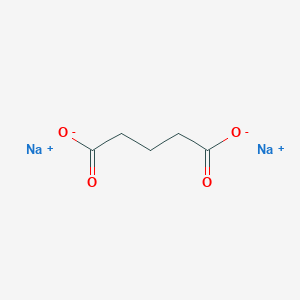
4-Cyanophenyl acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-cyanophenyl acetate often involves innovative methods to improve efficiency, selectivity, or environmental impact. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids, showcasing the utility of cyanophenyl-related reagents in complex organic synthesis (Thalluri et al., 2014). Additionally, the introduction of [1-cyano-2-(2-iodophenyl)]ethylidene groups as acetal-protecting groups for carbohydrate thioglycoside donors highlights the versatility of cyanophenyl compounds in carbohydrate chemistry (Crich & Bowers, 2006).
Molecular Structure Analysis
The structural analysis of cyanophenyl acetate derivatives often involves X-ray crystallography to elucidate their precise molecular configurations. For example, the structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate has been determined, revealing the orthorhombic crystal class and detailing intermolecular hydrogen bonding patterns that contribute to its stability and reactivity (Mantelingu et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 4-cyanophenyl acetate and its derivatives plays a crucial role in their applications. Studies have demonstrated various reactions, such as the carbopalladation of nitriles for the synthesis of 3,4-disubstituted 2-aminonaphthalenes, showcasing the compound's involvement in complex reaction mechanisms and its potential for creating valuable chemical entities (Tian et al., 2003).
Applications De Recherche Scientifique
Biological Oxidation : The study by Cerniglia, Baalen, and Gibson (1980) investigated the oxidation of biphenyl by the Cyanobacterium Oscillatoria sp., which forms 4-hydroxybiphenyl. This process is relevant for understanding microbial degradation of aromatic compounds, which has implications for environmental remediation and biotransformation processes (Cerniglia, Baalen, & Gibson, 1980).
Micro-Reactor Technology : Plouffe, Roberge, and Macchi (2016) examined the mass transfer rates in micro-reactors using the two-phase alkaline hydrolysis of 4-nitrophenyl acetate. Their research contributes to the understanding of flow regimes in micro-reactors, which is important for the development of efficient chemical synthesis processes (Plouffe, Roberge, & Macchi, 2016).
Green Chemistry in Drug Synthesis : Costa et al. (2012) developed a microscale experiment for undergraduates focusing on green Suzuki coupling using water as the primary solvent to make ethyl (4-phenylphenyl)acetate, demonstrating the application of 4-Cyanophenyl acetate derivatives in green chemistry and pharmaceutical research (Costa et al., 2012).
Photodynamic Therapy : Wang et al. (2009) studied (4-cyanophenyl)porphyrins, measuring their singlet-oxygen quantum yields and DNA photocleavage activities. This research highlights the potential application of such compounds in two-photon-absorption photodynamic therapy, which is significant for cancer treatment (Wang et al., 2009).
Chromatographic Properties : Dhanesar and Poole (1982) provided a route for preparing cyanophenyl ethers, useful as polar thermally stable liquid phases in gas chromatography. Understanding these properties is crucial for improving analytical techniques in chemistry (Dhanesar & Poole, 1982).
Mécanisme D'action
Target of Action
It is known that this compound can be used as a nitrile precursor in the synthesis of other compounds
Mode of Action
It is known to participate in chemical reactions as a nitrile precursor . For instance, it can react with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts to synthesize 1,2,4,5-tetrazines . The exact interaction of 4-Cyanophenyl acetate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that this compound can participate in the synthesis of 1,2,4,5-tetrazines
Action Environment
It is known that the compound can participate in chemical reactions under certain conditions, such as the presence of lewis acid metal catalysts .
Propriétés
IUPAC Name |
(4-cyanophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGXWABHYYJNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027741 | |
| Record name | Benzonitrile, 4-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl acetate | |
CAS RN |
13031-41-9 | |
| Record name | 4-(Acetyloxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cyanophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(acetyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CYANOPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEL1PCP8AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















